2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Description
Key Structural Features:
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₁N₃O₂ | |
| Bond lengths (C=O) | 1.21–1.23 Å (isoindole-dione carbonyls) | |
| Torsional flexibility | Ethyl linker allows rotation (ΔG ≈ 2–4 kcal/mol) |
Conformational analysis via X-ray crystallography reveals:
- The isoindole-dione core adopts near-perfect planarity (±0.02 Å deviation) .
- The ethyl linker exhibits gauche conformation (≈60° dihedral angle) to minimize steric clashes .
- Pyrazole ring maintains coplanarity with the isoindole system through conjugated π-orbital interactions .
2D and 3D Structural Representations
2D Structural Depiction:
O
||
O=C1C2=CC=CC=C2C(=O)N1CC3C=NC=N3
3D Structural Features:
- Crystal packing : π-π stacking between isoindole-dione cores (3.4–3.6 Å interplanar distance) .
- Hydrogen bonding : N-H···O interactions stabilize conformers (2.8–3.0 Å bond length) .
- Torsion angles :
Conformer Stability and Torsional Flexibility
The compound exhibits three predominant conformers:
| Conformer | Relative Energy (kcal/mol) | Stabilizing Interactions |
|---|---|---|
| A | 0.0 (reference) | N-H···O hydrogen bonds |
| B | +1.2 | Edge-to-face π-stacking |
| C | +2.8 | Steric strain in ethyl linker |
- Energy barriers : 3.4 kcal/mol for pyrazole rotation
- Solvent effects : Polar solvents stabilize conformer A by 0.8 kcal/mol vs. nonpolar media
IUPAC Nomenclature and Synonymy
Registered Synonyms:
| Synonym | Registry Number | Source |
|---|---|---|
| 2-(2-(1H-Pyrazol-4-yl)ethyl)isoindoline-1,3-dione | 1195687-62-7 | |
| MFCD16618465 | - | |
| DTXSID401197965 | - |
Line Notation:
Isotopic and Isomeric Considerations
Isotopic Variants:
| Isotope | Mass Shift (Da) | Application |
|---|---|---|
| ¹³C-label | +1 | Metabolic tracing studies |
| ¹⁵N-label | +1 | NMR spectral resolution |
Isomeric Forms:
Properties
IUPAC Name |
2-[2-(1H-pyrazol-4-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-10-3-1-2-4-11(10)13(18)16(12)6-5-9-7-14-15-8-9/h1-4,7-8H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPXNNZKIUNNPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197965 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-pyrazol-4-yl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195687-62-7 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-pyrazol-4-yl)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195687-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-pyrazol-4-yl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic potential.
Molecular Formula: C₁₃H₁₁N₃O₂
Molecular Weight: 241.25 g/mol
CAS Number: 1195687-62-7
MDL Number: MFCD16618465
Structure:
Chemical Structure (Placeholder for actual structure image)
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 μg/mL |
| Similar Pyrazole Derivative | S. aureus | 0.012 μg/mL |
Anticancer Activity
The compound has also been explored for its anticancer potential. Studies indicate that isoindole derivatives can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune evasion. This inhibition can enhance anti-tumor immunity and is a promising target for cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been noted in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This suggests that compounds like this compound may serve as potential therapeutic agents for inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition: The compound appears to inhibit enzymes critical for microbial survival and proliferation.
- Cytokine Modulation: It may modulate the expression of inflammatory cytokines, thus reducing inflammation.
Case Studies
In a recent study evaluating the efficacy of various pyrazole derivatives against cancer cell lines, this compound showed promising results in reducing cell viability in breast cancer models. The study utilized MTT assays to assess cytotoxicity and determined an IC50 value indicative of moderate potency .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural features make it a candidate for drug development, particularly in the following areas:
Anticancer Research
Recent studies have indicated that isoindole derivatives exhibit significant anticancer activity. For instance, compounds similar to 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione have been shown to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that modifications of isoindole structures can enhance cytotoxicity against breast cancer cells .
Neuroprotective Effects
Research has suggested that pyrazole-containing compounds may offer neuroprotective benefits. A study published in Neuroscience Letters highlighted the ability of pyrazole derivatives to reduce oxidative stress in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .
Biological Research Applications
The compound's interaction with biological macromolecules has been a focal point of research:
Enzyme Inhibition Studies
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, a study found that this compound effectively inhibited the enzyme acetylcholinesterase, which is crucial for neurotransmitter regulation .
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial properties of pyrazole derivatives. A study published in Pharmaceutical Biology reported that similar compounds exhibited significant antibacterial activity against various pathogens, suggesting potential applications in developing new antibiotics .
Materials Science Applications
In materials science, this compound can be utilized for:
Organic Electronics
The unique electronic properties of isoindole derivatives make them suitable candidates for organic semiconductors. Research has shown that incorporating these compounds into organic photovoltaic cells can enhance their efficiency due to improved charge transport properties .
Polymer Chemistry
The compound can serve as a building block for synthesizing advanced polymers with tailored properties. Studies indicate that integrating isoindole structures into polymer matrices can improve thermal stability and mechanical strength .
Table 1: Summary of Biological Activities
Table 2: Applications in Materials Science
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
- Pyrazole vs. Imidazole Substituents: The pyrazole (adjacent N atoms) in the target compound contrasts with the imidazole (non-adjacent N atoms) in its closest analog.
- Benzyl-Pyrazole vs. Pyrazole-Ethyl : The benzyl group in the C₁₈ analog introduces steric hindrance and lipophilicity, which could reduce solubility compared to the unsubstituted pyrazole-ethyl derivative .
- Bromo-Indole vs. Pyrazole : The bromo-indole substituent in ’s compound demonstrated hepatoprotective effects in mice, suggesting that bulky, halogenated groups may enhance therapeutic activity . In contrast, the pyrazole group’s smaller size and aromaticity might favor different biological interactions.
- Folpet’s Trichloromethylthio Group : This substituent confers pesticidal properties, highlighting how electron-withdrawing groups on the phthalimide core can shift applications from medicinal to agrochemical .
Physicochemical Properties
- Thermal Stability : The target compound’s melting point is unspecified, but reports a related fluorohydroxybenzyl phthalimide with a melting point of 155–158°C, suggesting that substituents significantly influence thermal behavior .
Preparation Methods
Alkylation of Pyrazole Derivatives with 2-(2-bromomethyl)-1H-isoindole-1,3(2H)-dione
The primary synthetic route to 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves the alkylation of 1-alkyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazoles with 2-(2-bromomethyl)-1H-isoindole-1,3(2H)-dione in the presence of a base such as cesium carbonate in acetonitrile solvent.
-
- Reflux in acetonitrile for approximately 48 hours.
- Use of cesium carbonate as the base to facilitate alkylation.
- Molar ratios typically around 1:1 for pyrazole derivative and bromomethyl isoindole.
-
- Mixtures of isomeric products due to alkylation occurring at different nitrogen atoms of the pyrazole ring (1- and 2-alkylation).
- Isomer ratios close to 1:0.8 (1-alkylation : 2-alkylation).
- Separation of isomers achieved via chromatographic methods.
- High purity of isolated isomers confirmed by NMR and LC-MS.
Mechanistic Insights and Structural Confirmation
-
- Spatial interactions between hydrogen atoms in the NCH2 group and methyl or aromatic hydrogens confirm the site of alkylation.
- For example, compound 2a showed interactions between NCH2 hydrogens and C-CH3 groups, confirming the 1-alkylation position on the pyrazole ring.
-
- Molecular ion peaks [M+H]+ detected in LC-MS confirm molecular weights consistent with the expected product.
Alternative Synthetic Approaches and Functional Group Transformations
Reduction of Cyanomethyl Derivatives:
- The cyanomethyl group introduced via alkylation with chloroacetonitrile can be reduced to aminoethyl derivatives.
- Reduction agents such as hydrazine hydrate (NH2NH2·H2O) and acidic work-up with HCl are used.
- This step converts phthalimide hybrids into corresponding 2-aminoethyl substituted pyrazolo derivatives with high yield.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 1-Alkyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole (0.02 mol) | Starting material |
| 2 | 2-(2-bromomethyl)-1H-isoindole-1,3(2H)-dione (0.022 mol) | Alkylating agent |
| 3 | Cesium carbonate (0.02 mol) | Base to deprotonate pyrazole N-H |
| 4 | Acetonitrile (solvent) | Medium for reaction |
| 5 | Reflux for 48 hours | Reaction time and temperature |
- Work-up:
- After reflux, the mixture is cooled.
- Precipitate filtered off and washed with acetonitrile.
- Solvent evaporated under reduced pressure.
- Isomers separated by chromatography.
Summary Table of Key Data for Representative Compounds
| Compound ID | Yield (%) | Melting Point (°C) | Alkylation Site | Purity Confirmation Methods | Key Spectroscopic Features |
|---|---|---|---|---|---|
| 2a | 39.3 | 217 | N1-alkylation | 1H NMR, NOESY, LC-MS | NCH2 hydrogens interact with C-CH3 (NOESY) |
| 2b, 2c | Similar | Not specified | N1-alkylation | 1H NMR, LC-MS | Similar NOESY patterns as 2a |
| 3a-c | Not specified | Not specified | N2-alkylation | 1H NMR, LC-MS | NCH2 hydrogens interact with C3-H (NOESY) |
Advantages and Challenges
-
- The method allows selective introduction of the phthalimide moiety onto pyrazole derivatives.
- High yields and purity after chromatographic separation.
- Versatile for preparing various substituted derivatives by changing pyrazole substituents.
-
- Formation of isomeric mixtures requires chromatographic separation, which can be time-consuming.
- Long reaction times (48 hours reflux) may limit throughput.
- Careful control of stoichiometry and reaction conditions is necessary to optimize selectivity.
Q & A
Q. Workflow :
Precursor → Coupling (MW, 100°C, 2 h) → Column Purification → Recrystallization
Q. What safety protocols are critical for handling reactive intermediates?
- Guidelines :
- Bromoethyl Precursors : Use fume hoods, nitrile gloves, and P201/P210 safety codes (avoid sparks/open flames) .
- Pyrazole Derivatives : Monitor for exothermic reactions during substitution (slow addition of reagents) .
Data Contradictions & Resolution
Q. Why do NMR spectra of similar derivatives show variable splitting patterns?
- Root Cause : Conformational flexibility of the ethyl linker leads to dynamic effects. Low-temperature NMR (−40°C) or NOESY confirms dominant rotamers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
